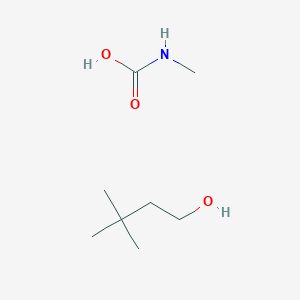

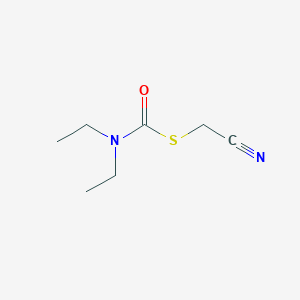

3,3-Dimethylbutan-1-ol;methylcarbamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethylbutan-1-ol: is a structural analog of choline, known for its ability to inhibit microbial trimethylamine formation in mice and human feces . This compound is also referred to as neohexanol and has a molecular formula of C6H14O . It is found in some balsamic vinegars, red wines, and certain cold-pressed extra virgin olive oils and grape seed oils .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutan-1-ol can be synthesized through various methods. One common approach involves the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, 3,3-Dimethylbutan-1-ol is produced through the catalytic hydrogenation of 3,3-dimethylbutanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: PCC, CrO3, acidic medium

Reduction: H2, metal catalyst (Pd/C)

Substitution: SOCl2, PBr3

Major Products Formed:

Oxidation: 3,3-Dimethylbutanal

Reduction: 3,3-Dimethylbutane

Substitution: 3,3-Dimethylbutyl halides

Aplicaciones Científicas De Investigación

Chemistry: 3,3-Dimethylbutan-1-ol is used as a ligand in the preparation of nickel-based single-molecule magnets . It is also a precursor in the synthesis of hydrocarbon surfactants .

Biology: The compound has been studied for its role in inhibiting microbial trimethylamine formation, which has implications in reducing plasma trimethylamine N-oxide levels and potentially mitigating cardiovascular diseases .

Medicine: Research indicates that 3,3-Dimethylbutan-1-ol can inhibit the signaling pathways of p65 NF-κB and TGF-β1/Smad3, making it a potential candidate for treating cardiovascular diseases .

Industry: It is used in the synthesis of lipophilic alkyl parabens, which are antifungal agents .

Mecanismo De Acción

3,3-Dimethylbutan-1-ol exerts its effects by inhibiting microbial trimethylamine formation, thereby reducing plasma trimethylamine N-oxide levels . This inhibition occurs through the suppression of the p65 NF-κB and TGF-β1/Smad3 signaling pathways . The compound’s molecular targets include microbial enzymes involved in trimethylamine production .

Comparación Con Compuestos Similares

- 3,3-Dimethylbutanal

- 3,3-Dimethylbutane

- 3,3-Dimethylbutyl halides

Comparison: 3,3-Dimethylbutan-1-ol is unique due to its ability to inhibit microbial trimethylamine formation, a property not shared by its analogs like 3,3-dimethylbutanal or 3,3-dimethylbutane . Additionally, its role in inhibiting specific signaling pathways (p65 NF-κB and TGF-β1/Smad3) sets it apart from other similar compounds .

Propiedades

Número CAS |

64961-02-0 |

|---|---|

Fórmula molecular |

C8H19NO3 |

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

3,3-dimethylbutan-1-ol;methylcarbamic acid |

InChI |

InChI=1S/C6H14O.C2H5NO2/c1-6(2,3)4-5-7;1-3-2(4)5/h7H,4-5H2,1-3H3;3H,1H3,(H,4,5) |

Clave InChI |

IBYHDGDKGWWUBU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CCO.CNC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)

![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)

![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)